molecular formula C26H29N5O3S B1672139 Grapiprant CAS No. 415903-37-6

Grapiprant

货号: B1672139
CAS 编号: 415903-37-6
分子量: 491.6 g/mol
InChI 键: HZVLFTCYCLXTGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • 格拉普坦的合成路线和反应条件在公开资料中没有广泛记载。
    • 工业生产方法是专有的,但它是通过特定的化学过程合成的。
  • 化学反应分析

    • 格拉普坦经历了各种反应,包括氧化、还原和取代反应。
    • 这些反应中常用的试剂和条件没有明确披露。
    • 这些反应产生的主要产物没有得到广泛报道。
  • 科学研究应用

    Pharmacological Profile

    Grapiprant functions by selectively blocking the EP4 receptor, which mediates the effects of prostaglandin E2 (PGE2), a key player in inflammation and pain signaling pathways. By inhibiting this receptor, this compound effectively reduces pain and inflammation without disrupting other important prostaglandin pathways that are crucial for various physiological functions .

    Veterinary Applications

    1. Osteoarthritis in Dogs

    This compound has been approved for use in veterinary medicine, specifically for managing pain and inflammation associated with osteoarthritis in dogs. The FDA approved it in 2016, followed by the EMA in 2018. The recommended dosage is 2 mg/kg once daily . Clinical studies have demonstrated its efficacy in reducing pain levels and improving mobility in affected dogs. For instance:

    • A randomized, placebo-controlled trial showed significant improvements in pain scores and overall function in dogs treated with this compound compared to those receiving a placebo .
    • This compound was found to be effective in reducing inflammatory biomarkers and synovial inflammation in animal models of arthritis .

    Human Applications

    1. Pain Management

    Research into the human applications of this compound is ongoing. Preliminary studies suggest that it may be beneficial for treating chronic pain conditions such as osteoarthritis in humans. The mechanism by which this compound operates—specifically targeting the EP4 receptor—suggests potential for managing inflammatory pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

    2. Cancer-related Pain

    This compound is also being investigated for its potential role in cancer-related pain management. Given its mechanism of action, it may help alleviate pain associated with tumor growth and treatment side effects, although more clinical evidence is needed to establish its effectiveness in this area .

    Table: Summary of this compound Research Findings

    Study TypePopulation/ModelFindingsReference
    Randomized Controlled TrialDogs with OsteoarthritisSignificant reduction in pain scores and improved mobility
    Pharmacokinetic StudyBeagle DogsDose-dependent plasma concentration; high serum protein binding
    Efficacy StudyRat ModelsReduced paw swelling and inflammatory biomarkers
    Clinical TrialsHuman SubjectsInvestigating efficacy for chronic pain and cancer-related pain

    Safety Profile

    This compound has shown a favorable safety profile in both veterinary and preliminary human studies. Common side effects reported include gastrointestinal upset; however, these are generally less severe compared to traditional NSAIDs. Long-term studies are still needed to fully understand its safety profile over extended use periods .

    作用机制

  • 相似化合物的比较

    • 格拉普坦的独特之处在于它专门针对 EP4 受体。
    • 类似的化合物包括用于缓解疼痛的其他 NSAID,但格拉普坦的选择性使其与众不同。

    生物活性

    Grapiprant is a novel compound classified as a piprant, specifically designed as a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This compound has garnered attention primarily for its application in veterinary medicine, particularly for managing pain and inflammation associated with osteoarthritis (OA) in dogs. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, and clinical efficacy.

    This compound's primary mechanism involves the antagonism of the EP4 receptor, which plays a crucial role in mediating pain and inflammation. By inhibiting this receptor, this compound effectively reduces pain associated with inflammatory conditions. The selectivity for the EP4 receptor over other prostaglandin receptors (EP1, EP2, EP3) minimizes potential side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

    Pharmacokinetics

    The pharmacokinetic profile of this compound has been studied across different animal species, revealing significant variations. Key parameters include:

    • Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations (CmaxC_{max}) occurring within 0.42 to 0.67 hours post-administration in dogs .
    • Bioavailability : Studies indicate that this compound exhibits high serum protein binding (approximately 95%), which may influence its distribution and elimination .
    • Half-life : The elimination half-life (t1/2t_{1/2}) varies significantly among species; for instance, it is reported to be shorter in rabbits compared to dogs .

    Summary of Pharmacokinetic Parameters

    ParameterDogsRabbits
    CmaxC_{max}1800 - 31,000 ng/mlDetectable up to 10 hours
    BioavailabilityHigh (95% protein binding)Varies
    t1/2t_{1/2}Approximately 4-6 hoursRapid elimination

    Clinical Efficacy

    This compound has been subjected to rigorous clinical trials to evaluate its effectiveness in alleviating pain due to OA in dogs. A notable study involving 285 dogs demonstrated significant improvements in pain scores when treated with this compound compared to placebo.

    Key Findings from Clinical Trials

    • Treatment Success Rate : this compound-treated dogs showed a treatment success rate of 48.1%, compared to 31.3% for the placebo group, with a statistically significant difference (P=0.0315P=0.0315) .
    • Pain Severity and Interference Scores : The Pain Severity Score (PSS) and Pain Interference Score (PIS) improved significantly in the this compound group (P=0.0029P=0.0029 and P=0.0022P=0.0022, respectively) .
    • Safety Profile : this compound was generally well tolerated; however, a higher incidence of vomiting was noted in treated dogs (17.02%) compared to the placebo group (6.25%) .

    Table of Clinical Trial Results

    TimepointThis compound Success Rate (%)Placebo Success Rate (%)P-value
    Day 730.516.0.0154
    Day 1441.228.2.0442
    Day 2146.632.8.0443
    Day 2848.131.3.0315

    Case Studies and Observations

    In addition to controlled studies, anecdotal evidence from veterinary practices supports the efficacy of this compound in real-world settings. For instance, many veterinarians have reported positive outcomes in dogs suffering from chronic OA pain when treated with this compound, noting improvements in mobility and overall quality of life.

    属性

    IUPAC Name

    1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZVLFTCYCLXTGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H29N5O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60194419
    Record name CJ 023423
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60194419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    491.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    Insoluble
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Mechanism of Action

    Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways.
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    CAS No.

    415903-37-6
    Record name Grapiprant
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=415903-37-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Grapiprant [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CJ 023423
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60194419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name GRAPIPRANT
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Melting Point

    >136 ºC (Grapiprant hydrochloride)
    Record name Grapiprant
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12836
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Synthesis routes and methods I

    Procedure details

    Name
    CCc1nc2c(C)nc(C)cc2n1-c1ccc(CCN)cc1
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One
    Quantity
    Extracted from reaction SMILES
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    To a clean and dry 12 L 3-neck round-bottom flask were charged 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine (422 g, 1.43 moles) and CH2Cl2 (3.37 L). Tosyl isocyanate (217 mL, 1.43 moles) dissolved in CH2Cl2 (851 mL) was added to the reaction keeping the temperature below 21° C. and was stirred for at least 90 minutes. The reaction was deemed complete by HPLC and activated charcoal (DARCO KB-B, 4.2 g) was added. The resulting slurry was filtered through a 0.5-micron filter into a speck free 5 L 3-neck round-bottom flask and the filter washed with CH2Cl2 (421 mL). The reaction was atmospherically concentrated to a minimum stirable volume and displacement continued with speck freed acetone until an internal temperature of 58° C. to 62° C. was achieved and final volume was ˜1.3 L. The reaction was cooled to at least 30° C. and seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added. The reaction was allowed to granulate between 20° C. and 25° C. for at least 10 hours. After cooling reaction to 0° C. to 5° C. and granulating for at least 2 hours, the reaction was filtered on a speck free filter. The solids were washed two times with speck free acetone (1.68 L) cooled to 0° C. to 5° C. The wet-cake was returned to a speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The wet-cake was returned to the same speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The product was dried at 45° C. to 50° C. for at least 24 hours to yield 289 g the title product, Polymorph Form A (41.4% yield, 98.68% purity by HPLC).
    Name
    2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
    Quantity
    422 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.37 L
    Type
    solvent
    Reaction Step One
    Quantity
    217 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    851 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    4.2 g
    Type
    reactant
    Reaction Step Three
    Yield
    41.4%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Grapiprant
    Reactant of Route 2
    Reactant of Route 2
    Grapiprant
    Reactant of Route 3
    Reactant of Route 3
    Grapiprant
    Reactant of Route 4
    Reactant of Route 4
    Grapiprant
    Reactant of Route 5
    Reactant of Route 5
    Grapiprant
    Reactant of Route 6
    Reactant of Route 6
    Grapiprant

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。